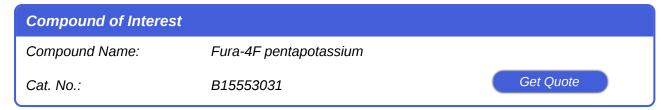


Live-Cell Imaging Protocol for Fura-4F Pentapotassium Salt: An Application Note

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-4F is a ratiometric fluorescent indicator dye used for the measurement of intracellular calcium ([Ca²+]i). The pentapotassium salt form of Fura-4F is a cell-impermeant version of the dye, making it a valuable tool for studies where precise control over the intracellular dye concentration is required and for cell types that are not amenable to loading with acetoxymethyl (AM) ester forms of dyes. Due to its lower affinity for Ca²+ compared to its predecessor Fura-2, Fura-4F is particularly well-suited for measuring high transient Ca²+ concentrations. This application note provides detailed protocols for loading **Fura-4F pentapotassium** salt into live cells using microinjection and electroporation, as well as guidelines for image acquisition and data analysis.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Fura-4F and typical intracellular calcium concentrations.

Table 1: Spectral and Chemical Properties of Fura-4F Pentapotassium Salt



Property	Value	Reference
Excitation Wavelength (Ca ²⁺ -free)	~366 nm	[1]
Excitation Wavelength (Ca ²⁺ -bound)	~336 nm	[1]
Emission Wavelength	~511 nm	[1]
Dissociation Constant (Kd) for Ca ²⁺	~770 nM	
Molecular Weight	927.09 g/mol	_
Form	Pentapotassium Salt	_
Cell Permeability	Impermeant	[2][3]

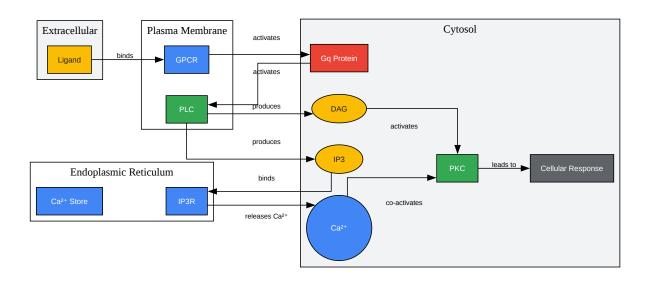
Table 2: Typical Intracellular Calcium Concentrations in Mammalian Cells

Cellular State	[Ca²+]i Range	Reference
Resting (unstimulated)	10-100 nM	[4][5][6][7]
Stimulated	100 nM - 1 μM (or higher)	[4][6]

Signaling Pathways Investigated with Fura-4F

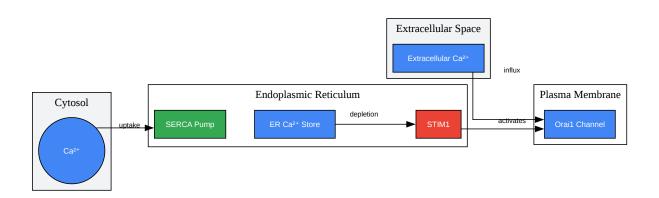
Fura-4F is an ideal tool for investigating signaling pathways that involve significant changes in intracellular calcium concentration. Two prominent examples are G-protein coupled receptor (GPCR) signaling and store-operated calcium entry (SOCE).





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GPCR signaling pathway leading to intracellular calcium release.





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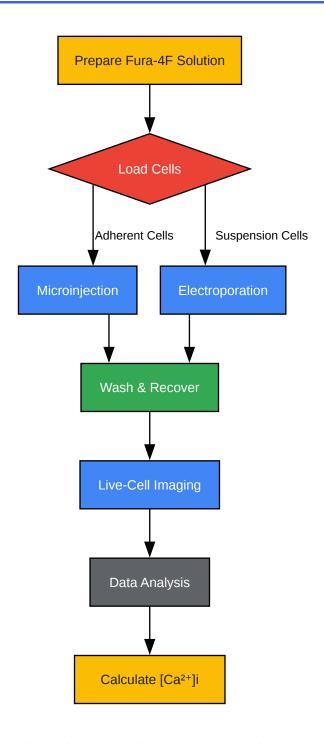
Store-operated calcium entry (SOCE) pathway.

Experimental Protocols

As **Fura-4F pentapotassium** salt is cell-impermeant, it must be introduced into the cytoplasm using invasive techniques. The two most common methods are microinjection and electroporation.

General Workflow





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General experimental workflow for Fura-4F pentapotassium salt imaging.

Protocol 1: Microinjection Loading of Adherent Cells

Materials:

• Fura-4F pentapotassium salt



- Nuclease-free water or appropriate intracellular buffer (e.g., 120 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 20 mM HEPES, pH 7.2)
- Microinjection system with micromanipulator and pressure injector
- Glass micropipettes
- Cell culture medium
- Adherent cells cultured on glass-bottom dishes

Procedure:

- Prepare Fura-4F Injection Solution:
 - Dissolve Fura-4F pentapotassium salt in nuclease-free water or intracellular buffer to a stock concentration of 1-10 mM.
 - Centrifuge the solution at high speed for 10-15 minutes to pellet any undissolved particles.
 - Back-fill the glass micropipette with the supernatant of the Fura-4F solution. The final intracellular concentration should be in the range of 50-200 μM.
- Microinjection:
 - Place the dish with adherent cells on the microscope stage.
 - Using the micromanipulator, carefully bring the micropipette into contact with the cell membrane of a target cell.
 - Apply a brief, controlled pressure pulse to inject the Fura-4F solution into the cytoplasm. A slight swelling of the cell is indicative of a successful injection.
 - Repeat for the desired number of cells.
- Recovery:



After injection, incubate the cells in fresh, pre-warmed cell culture medium for at least 30 minutes at 37°C to allow the dye to distribute evenly throughout the cytoplasm and for the cells to recover from the injection process.

Protocol 2: Electroporation Loading of Suspension or Adherent Cells

Materials:

- Fura-4F pentapotassium salt
- Electroporation buffer (e.g., HEPES-based buffer with adjusted osmolarity and conductivity).
 [8] A common composition is 10 mM HEPES, 285 mM sucrose or trehalose, with MgCl₂ or KCl to adjust conductivity.
- Electroporator and electroporation cuvettes
- Suspension cells or trypsinized adherent cells
- Cell culture medium

Procedure:

- · Cell Preparation:
 - For suspension cells, centrifuge the cell culture and resuspend the cell pellet in ice-cold electroporation buffer at a density of 1x10⁶ to 1x10⁷ cells/mL.
 - For adherent cells, wash with PBS, trypsinize, and then resuspend the cells in ice-cold electroporation buffer at the same density.
- Electroporation:
 - Add Fura-4F pentapotassium salt to the cell suspension to a final concentration of 50-200 μM.
 - Transfer the cell suspension containing Fura-4F to a pre-chilled electroporation cuvette.



 Apply the electric pulse. The optimal electroporation parameters (voltage, capacitance, pulse duration) are cell-type dependent and should be empirically determined to maximize loading efficiency while maintaining cell viability.[9][10][11][12]

Recovery:

- Immediately after electroporation, gently transfer the cells from the cuvette to a culture dish containing pre-warmed cell culture medium.
- Incubate the cells for at least 30-60 minutes at 37°C to allow for membrane resealing and recovery.
- For adherent cells, allow them to re-adhere to the culture dish.

Image Acquisition and Data Analysis

- Microscopy Setup:
 - Use an inverted fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, and an emission filter centered around 510 nm.
 - A sensitive camera (e.g., sCMOS or EMCCD) is required for detecting the fluorescence signals.

Image Acquisition:

- Acquire images by alternating the excitation wavelength between 340 nm and 380 nm while keeping the emission wavelength constant at 510 nm.
- Establish a baseline fluorescence ratio before stimulating the cells.
- After adding the stimulus, acquire a time-lapse series of image pairs at 340 nm and 380 nm excitation.
- Data Analysis and [Ca²⁺]i Calculation:
 - Correct for background fluorescence by subtracting the average fluorescence intensity of a cell-free region from each image.



- Calculate the ratio (R) of the fluorescence intensities at 340 nm and 380 nm for each time point (R = F_{340} / F_{380}).
- The intracellular calcium concentration can be calculated using the Grynkiewicz
 equation[8][13][14][15]: [Ca²+]i = Kd * [(R Rmin) / (Rmax R)] * (Sf2 / Sb2)
 - Kd: The dissociation constant of Fura-4F for Ca²⁺ (~770 nM).
 - R: The measured 340/380 fluorescence ratio.
 - Rmin: The ratio in the absence of Ca²⁺ (determined by treating cells with a Ca²⁺ chelator like EGTA).
 - Rmax: The ratio at saturating Ca²+ concentrations (determined by treating cells with a Ca²+ ionophore like ionomycin in the presence of high extracellular Ca²+).
 - Sf2/Sb2: The ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively. This is determined during the calibration procedure.

Troubleshooting

- Low fluorescence signal: Increase the intracellular concentration of Fura-4F, use a more sensitive camera, or increase the excitation light intensity (be mindful of phototoxicity).
- High background fluorescence: Ensure complete removal of extracellular dye after loading.
 Use a high-quality imaging medium with low autofluorescence.
- Cell death: Optimize loading conditions. For microinjection, use smaller pressure pulses. For electroporation, adjust voltage, capacitance, and pulse duration to improve cell viability.[9]
- Dye compartmentalization: This is less of an issue with the salt form compared to AM esters.
 However, if observed, ensure cells are healthy and imaging is performed shortly after loading.

Conclusion



Fura-4F pentapotassium salt is a robust tool for the quantitative measurement of intracellular calcium dynamics. By employing the appropriate loading technique and following a rigorous imaging and analysis protocol, researchers can obtain high-quality data on Ca²⁺ signaling in a wide range of biological systems. The detailed protocols and data presented in this application note provide a comprehensive guide for the successful implementation of Fura-4F in live-cell imaging experiments.

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